molecular formula C13H8N2O3S B3383635 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 446829-29-4

5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B3383635
CAS No.: 446829-29-4
M. Wt: 272.28 g/mol
InChI Key: XVIVXZZHTYSUOX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a fused thiazolo[3,2-a]pyrimidine core substituted with a phenyl group at position 3, a ketone at position 5, and a carboxylic acid at position 6 (molecular formula: C₁₃H₈N₂O₃S; MW: 272.28) . It is commercially available (CAS: 446829-29-4) but lacks comprehensive analytical data, requiring users to verify purity .

Synthesis: Derived from multi-step protocols involving cyclization and functionalization. For example, acetylation of ethyl ester intermediates (e.g., compound 4b in ) yields carboxylic acid derivatives under reflux conditions with acetic anhydride .

Applications: Potential roles in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., fluorescence) are inferred from structurally related compounds .

Properties

IUPAC Name

5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-11-9(12(17)18)6-14-13-15(11)10(7-19-13)8-4-2-1-3-5-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIVXZZHTYSUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446829-29-4
Record name 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants at elevated temperatures to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity of the final product.

Scientific Research Applications

5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The compound’s structural similarity to purine allows it to bind effectively to these targets, potentially inhibiting their activity . This binding can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Commercial and Research Relevance

  • Market Availability :
    • Ethyl ester derivatives (e.g., MFCD03011515) are commercially mass-produced, while the carboxylic acid form is niche (Sigma-Aldrich) .
  • Research Gaps: Limited data on the target compound’s bioactivity necessitates further studies leveraging its carboxylic acid group for targeted drug delivery or sensor applications .

Biological Activity

5-Oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazolopyrimidine family, which is known for a variety of pharmacological effects including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The chemical structure of this compound includes a thiazole ring fused with a pyrimidine moiety. This configuration contributes to its biological activity through various mechanisms such as enzyme inhibition and modulation of cell signaling pathways.

Structure

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC13H9N3O3S
CAS Number1132-61-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolopyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines such as gastric (SGC-7901), lung (A549), and liver (HepG2) cancers. The MTT assay results indicate that certain derivatives exhibit over 70% growth inhibition at specific concentrations, demonstrating their potential as anticancer agents .

Antiviral Properties

Thiazolopyrimidine compounds have also been evaluated for their antiviral activities. Preliminary bioassays suggest that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .

Anti-inflammatory Effects

In addition to anticancer and antiviral activities, thiazolopyrimidine derivatives have shown promise in reducing inflammation. Studies indicate that these compounds can modulate inflammatory pathways and reduce cytokine production in vitro .

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or viral replication.
  • Cell Signaling Modulation : It can affect signaling pathways related to cell proliferation and survival.
  • Gene Expression Alteration : The compound may alter the expression of genes involved in cancer and inflammatory responses.

Case Studies

Several studies have investigated the biological activities of thiazolopyrimidine derivatives:

  • Cytotoxicity Assessment : A study evaluated various thiazolopyrimidine derivatives for their cytotoxic effects on cancer cell lines using the MTT assay. Results showed that specific compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics .
  • Antiviral Screening : Another research effort assessed the antiviral efficacy of thiazolopyrimidine compounds against specific viruses. The findings indicated a dose-dependent inhibition of viral replication in cell cultures .

Q & A

Q. What are the established synthetic routes for 5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid?

The compound is typically synthesized via cyclocondensation of 2-aminothiazole derivatives with tricarbonyl methane intermediates. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (a precursor) is prepared by reacting 2-amino-2-thiazoline with ethyl 3-oxo-3-phenylpropanoate under acidic conditions (acetic acid, reflux) . Hydrolysis of the ester group yields the carboxylic acid derivative. Reaction conditions (e.g., solvent choice, temperature) significantly influence yields, with acetic acid and ethanol being common solvents .

Q. How is X-ray diffraction (XRD) applied to characterize its structural conformation?

XRD analysis reveals the fused thiazolo-pyrimidine core and substituent spatial arrangement. For example, the ethyl ester analog shows a puckered pyrimidine ring with a dihedral angle of 80.94° between the thiazolo-pyrimidine system and the phenyl ring . SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystallographic data, enabling precise bond-length and angle measurements critical for validating synthetic outcomes .

Q. Which spectroscopic methods confirm purity and structural integrity?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups) and carbonyl carbons (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H9_9N3_3O3_3S at m/z 276.0342) .
  • IR : Stretching bands for C=O (1680–1720 cm1^{-1}) and S-C=N (650–750 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can contradictory data in reaction yields from divergent synthesis protocols be resolved?

Discrepancies often arise from variations in catalysts, solvents, or purification methods. For instance, using palladium catalysts in DMF improves yields (~78%) for derivatives compared to uncatalyzed reactions (~50%) . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) and reduce variability .

Q. What strategies enhance solubility for biological testing without compromising activity?

  • Ester-to-acid hydrolysis : Converting ethyl esters to carboxylic acids improves aqueous solubility (e.g., ethyl 7-hydroxy-5-oxo-... to 5-oxo-3-phenyl-...-6-carboxylic acid) .
  • Salt formation : Sodium or potassium salts of the carboxylic acid enhance solubility while retaining bioactivity .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .

Q. How do structural modifications influence biological activity across derivatives?

Substituents on the phenyl ring (e.g., chloro, methoxy) or thiazole moiety significantly alter activity. For example:

  • Antimicrobial activity : 3-Chloro-4-methylphenyl derivatives show enhanced MIC values (2–4 µg/mL against S. aureus) compared to unsubstituted analogs .
  • Anti-inflammatory effects : Methoxy groups at the 4-position improve COX-2 inhibition (IC50_{50} ~0.8 µM) via hydrophobic interactions . Comparative structure-activity relationship (SAR) studies using crystallographic and docking data are critical .

Q. How can discrepancies in reported biological activity data be reconciled?

Variations in assay conditions (e.g., cell lines, incubation time) and compound purity often explain contradictions. For example:

  • Purity thresholds : HPLC purity ≥95% reduces off-target effects .
  • Assay standardization : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility . Meta-analyses of published IC50_{50} values and statistical validation (e.g., ANOVA) help identify outliers .

Methodological Recommendations

  • Crystallography : Prioritize SHELX-based refinement for high-resolution structural data .
  • Synthetic Optimization : Employ catalysts (e.g., CuI, Pd/C) and polar aprotic solvents (DMF, DMSO) to improve yields .
  • Biological Assays : Validate activity with orthogonal methods (e.g., enzymatic assays + cell-based tests) to confirm mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

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